alpha-Campholenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

Isomeric SMILES

Biological Activity:

Alpha-Campholenal has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that it exhibits activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. However, further research is needed to determine its efficacy and safety in clinical applications [].

Flavor and Fragrance:

Alpha-Campholenal is a naturally occurring compound found in various plants, including conifers and some fruits. It contributes to the characteristic aroma of these plants and is used in the fragrance industry as a flavoring agent. The compound is described as having a fresh, woody, and camphoraceous odor.

Synthesis and Precursor:

Alpha-Campholenal can be synthesized from various starting materials, including camphor and alpha-pinene. It can also be obtained from the oxidation of alpha-campholenol, a naturally occurring alcohol found in some plants [].

Potential Applications:

Due to its potential biological activity and distinctive aroma, alpha-campholenal has been explored for various applications, including:

- Development of new antimicrobial and antifungal agents: Further research is needed to evaluate its potential as a therapeutic agent [].

- Flavor and fragrance industry: Alpha-campholenal can be used as a flavoring agent in food and beverages or as a fragrance component in perfumes and cosmetics.

- Synthesis of other chemicals: Alpha-campholenal can serve as a starting material for the synthesis of other valuable chemicals [].

Alpha-Campholenal is a monoterpene aldehyde with the molecular formula and a molecular weight of approximately 152.23 g/mol. It is characterized by its fresh, woody aroma, making it a valuable compound in the fragrance industry. Alpha-Campholenal is derived from natural sources, particularly from the oxidation of alpha-pinene, and serves as an important intermediate in the synthesis of various aroma chemicals and pharmaceuticals .

- Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of campholenic acid.

- Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride, yielding alpha-campholenol.

- Substitution: The aldehyde group can participate in substitution reactions, leading to various derivatives depending on the substituents introduced .

Common Reagents and ConditionsReaction Type Reagents Used Products Oxidation Potassium permanganate, chromium trioxide Campholenic acid Reduction Sodium borohydride, lithium aluminum hydride Alpha-campholenol Substitution Various nucleophiles (e.g., amines) Various derivatives

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Campholenic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alpha-campholenol |

| Substitution | Various nucleophiles (e.g., amines) | Various derivatives |

Alpha-Campholenal has demonstrated significant biological activity. It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. This interaction can lead to the formation of metabolites that exhibit differing biological activities compared to the parent compound. Studies indicate that alpha-Campholenal may modulate cell signaling pathways and influence cellular processes by inhibiting certain kinases .

Molecular Mechanism

The compound's mechanism of action involves binding to specific receptors, which activates or inhibits downstream signaling pathways. Additionally, it can form Schiff bases with primary amines, contributing to its biological effects.

Alpha-Campholenal is primarily synthesized through the catalytic rearrangement of alpha-pinene oxide. This process involves:

- Feeding alpha-pinene oxide into a mixture containing catalysts (such as Lewis acids) and solvents with boiling points higher than that of alpha-Campholenal.

- Carefully controlling reaction conditions to facilitate complete or partial conversion into alpha-Campholenal.

- Continuous removal of the product from the reaction zone using techniques like distillation .

Industrial Production

The industrial synthesis mirrors laboratory methods but emphasizes continuous processes to ensure a steady supply for fragrance formulations and other applications .

Alpha-Campholenal is widely used in various applications:

- Fragrance Industry: It serves as an intermediate in synthesizing sandalwood fragrances and other aroma chemicals.

- Pharmaceuticals: Its unique properties make it useful in developing certain pharmaceutical compounds.

- Cosmetics: Incorporated into formulations for its aromatic qualities .

Research has shown that lactic acid bacteria can degrade alpha-Campholenal, leading to the formation of new terpenoidic metabolites. This degradation process highlights its potential interactions within biological systems and its transformation into other biologically active compounds .

Stability and Degradation

The stability of alpha-Campholenal can vary based on environmental conditions. In laboratory settings, its degradation leads to various byproducts that may have distinct biological activities. The interactions with lactic acid bacteria suggest potential pathways for biotransformation .

Alpha-Campholenal can be compared with several similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Alpha-Campholene Aldehyde | Similar backbone | Distinct aroma profile |

| 3-Cyclopentene-1-acetaldehyde | Similar structure | Different functional groups |

| Alpha-Campholene Alcohol | Alcohol functional group | Hydroxyl group alters reactivity |

| Gamma-Campholene Aldehyde | Similar framework | Unique stereochemistry |

Uniqueness: Alpha-Campholenal stands out due to its specific structural features and distinct aroma. Its role as an intermediate in synthesizing other aroma chemicals further underscores its significance in both industrial and research contexts .

Molecular Composition and Formula

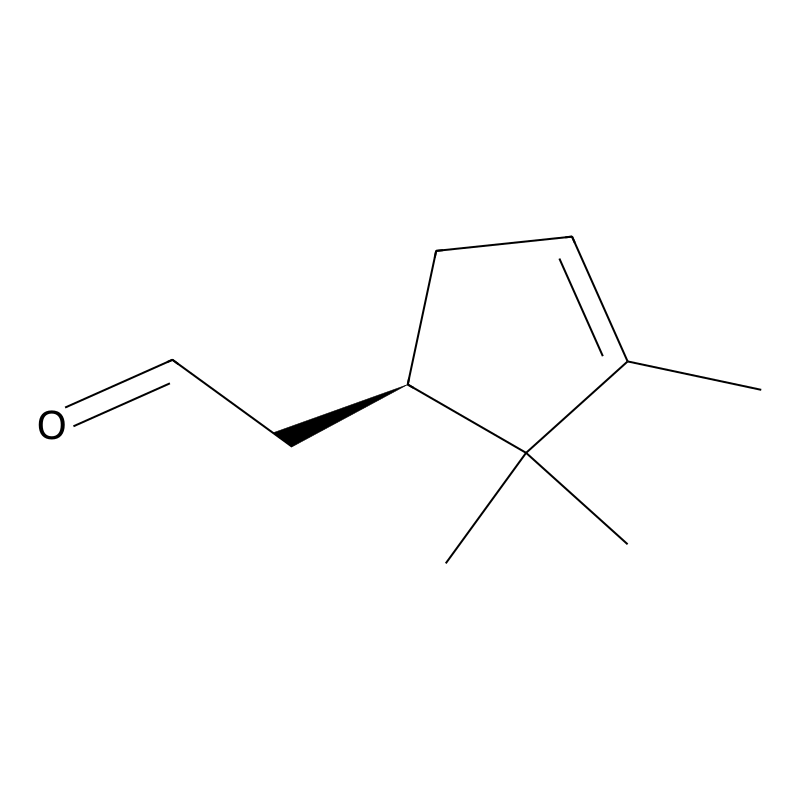

Alpha-Campholenal is a monoterpenoid compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.2334 atomic mass units [1]. The compound belongs to the class of aldehydes that are functionally related to acetaldehyde, specifically characterized as an aldehyde in which one of the methyl hydrogens is substituted by a 2,2,3-trimethylcyclopent-3-en-1-yl group [9] [17]. The International Union of Pure and Applied Chemistry Standard InChI Key for alpha-Campholenal is OGCGGWYLHSJRFY-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [1].

The systematic name for alpha-Campholenal is 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde, which accurately describes its structural components [17] [18]. The compound is also known by several synonyms including campholenic aldehyde and 3-cyclopentene-1-acetaldehyde, 2,2,3-trimethyl- [9] [17]. The Chemical Abstracts Service registry numbers associated with this compound include both 4501-58-0 and 91819-58-8, reflecting different stereoisomeric forms or registration variations [6] [22].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O | [1] [17] |

| Molecular Weight | 152.2334 g/mol | [1] |

| Exact Mass | 152.120117 | [6] |

| Density | 0.9±0.1 g/cm³ | [6] [22] |

| Boiling Point | 201.8±9.0 °C at 760 mmHg | [6] [22] |

| Flash Point | 70.6±7.8 °C | [6] [22] |

Stereochemistry and Isomeric Forms

Alpha-Campholenal exhibits significant stereochemical complexity due to the presence of chiral centers within its cyclopentene ring system [9]. The compound exists in enantiomeric forms, with the R-configuration being specifically documented as alpha-campholenaldehyde [6] [21]. The stereochemical designation reflects the three-dimensional arrangement of atoms around the chiral center, which influences both the physical properties and biological activity of the molecule [9].

The compound contains multiple methyl substituents on the cyclopentene ring at positions 2, 2, and 3, creating a sterically crowded environment that affects molecular conformation [17] [18]. The presence of the double bond in the cyclopentene ring introduces additional geometric constraints, limiting rotational freedom and contributing to the overall rigidity of the molecular structure [9]. This structural rigidity is characteristic of many monoterpenoid compounds and plays a crucial role in determining their chemical reactivity patterns [12].

Research has demonstrated that stereochemical differences in similar monoterpene structures can lead to dramatically different enzymatic recognition and catalytic outcomes [11]. The specific stereochemistry of alpha-Campholenal influences its interaction with various biological systems and its utility as a synthetic intermediate in the production of other aroma chemicals .

Three-Dimensional Conformation

The three-dimensional conformation of alpha-Campholenal is primarily determined by the cyclopentene ring system, which adopts a puckered conformation to minimize angle strain [8]. The five-membered ring deviates from planarity due to the presence of the double bond and the bulky methyl substituents, creating a specific spatial arrangement that influences the molecule's overall shape [9]. The acetaldehyde side chain extends from the ring system, providing additional conformational flexibility through rotation around the carbon-carbon single bond connecting the aldehyde group to the ring [17].

Conformational analysis of cycloalkane systems, including cyclopentene derivatives, reveals that these compounds exist in multiple conformational states separated by relatively low energy barriers [8]. The presence of three methyl groups on the cyclopentene ring in alpha-Campholenal significantly restricts conformational mobility compared to unsubstituted cyclopentene [17]. The steric interactions between the methyl groups favor specific conformational arrangements that minimize unfavorable non-bonded interactions [8].

The aldehyde functional group introduces additional conformational considerations, as the carbonyl group can adopt different orientations relative to the ring system [9]. The preferred conformation represents a balance between minimizing steric repulsion and maximizing favorable electronic interactions within the molecule [8]. These conformational preferences have important implications for the compound's reactivity and its ability to interact with other molecules in chemical and biological systems [9].

Functional Groups and Reactive Centers

Alpha-Campholenal contains two primary functional groups that define its chemical reactivity: the aldehyde group and the alkene double bond within the cyclopentene ring [9] [17]. The aldehyde functional group represents the most reactive center in the molecule, capable of undergoing a wide range of chemical transformations including oxidation, reduction, and nucleophilic addition reactions . The carbonyl carbon is electrophilic and readily participates in reactions with nucleophiles, making it a key site for synthetic modifications .

The alkene double bond in the cyclopentene ring provides a secondary reactive center that can participate in addition reactions, oxidation processes, and rearrangement reactions [9]. The substitution pattern around the double bond, with methyl groups at positions 2, 2, and 3, creates a highly substituted alkene that exhibits reduced reactivity compared to less substituted alkenes due to steric hindrance [17]. This selectivity in reactivity allows for selective functionalization of the aldehyde group while preserving the alkene functionality under appropriate reaction conditions .

Research has demonstrated that alpha-Campholenal undergoes specific oxidation reactions to form campholenic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions using sodium borohydride or lithium aluminum hydride convert the aldehyde group to the corresponding alcohol, alpha-campholenol . These transformations highlight the importance of the aldehyde functional group as the primary reactive center in synthetic applications .

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Campholenic acid | |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alpha-campholenol | |

| Substitution | Various nucleophiles | Aldehyde derivatives |

Structural Relationship to Other Monoterpenoids

Alpha-Campholenal belongs to the extensive family of monoterpenoids, which are characterized by the fundamental C₁₀H₁₆ carbon skeleton derived from two isoprene units [12] [16]. The compound shares structural features with other bicyclic monoterpenes, particularly those derived from the camphor biosynthetic pathway [13]. The cyclopentene ring system in alpha-Campholenal represents a structural motif that is common among many monoterpenoid natural products [12].

The structural relationship between alpha-Campholenal and camphor is particularly significant, as both compounds derive from similar biosynthetic precursors and share the fundamental bicyclic monoterpene framework [13]. Research has shown that alpha-pinene, another important monoterpene, serves as a structural analog and can be converted to camphor-related compounds through various chemical transformations [15]. The enzyme systems that process alpha-pinene demonstrate the close structural relationships within this family of compounds [11] [15].

The monoterpene family includes both acyclic and cyclic structures, with alpha-Campholenal representing the cyclic category [12] [16]. The presence of the aldehyde functional group distinguishes alpha-Campholenal from purely hydrocarbon monoterpenes like camphene and alpha-pinene [10] [12]. This functional group modification places alpha-Campholenal in the monoterpenoid subcategory, which includes oxygenated derivatives of the basic monoterpene structure [12] [16].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1532 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 1531 of 1532 companies with hazard statement code(s):;

H302 (12.8%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index